2,5-Heptanedione
Overview
Description
2,5-Heptanedione is a platform chemical with broad applications in biofuel, medicinal chemistry, and drug discovery. It is a valuable compound that can be synthesized from biomass resources, as demonstrated by a study where it was produced from dimethyl furane using a highly efficient biphasic system. This system utilized mineral acids in the aqueous phase as hydrolysis catalysts, with the reaction occurring at the interface between the aqueous and organic phases. The organic phase, which was water-immiscible, continuously extracted the in-situ produced 2,5-hexanedione to prevent oligomerization side reactions, achieving a yield of 99% when methyl isobutyl ketone (MIBK) was used as the organic phase .
Synthesis Analysis
The synthesis of 2,5-heptanedione and related compounds involves various strategies. For instance, the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a chiral auxiliary related to 2,5-heptanedione, was achieved through enantiodifferentiating hydrogenation of 2,6-dimethyl-3,5-heptanedione using a tartaric acid–NaBr–modified Raney nickel catalyst, followed by preferential recrystallization . Another study reported the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, from dimethyl-meso-2,5-dibromohexanedioate in a six-step process . Additionally, the reductive amination of 2,5-hexanedione and 2,6-heptanedione with ammonia and primary amines in the presence of hydride reagents afforded 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines with variable diastereoselectivity .
Molecular Structure Analysis
The molecular structure of 2,5-heptanedione and its derivatives is often complex and can be analyzed through various spectroscopic techniques. For example, the synthesis of a new heterocyclic system, 2,5-diazabicyclo[4.1.0]heptane, was confirmed by analyzing the 1H magnetic resonance spectrum, which demonstrated that the bicyclic system exists as a mixture of interconverting enantiomeric half-chair conformers .
Chemical Reactions Analysis
2,5-Heptanedione and its analogues undergo a variety of chemical reactions. The study on the formation and structure of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and proteins revealed that 2,5-HD reacts with neurofilament protein lysine epsilon-amines to yield 2,5-dimethylpyrrole adducts. This reaction is critical to the mechanism of toxicity, and the pyrrole derivatives are susceptible to autoxidative dimerization, which is suggested as an obligatory step in 2,5-HD neuropathy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-heptanedione derivatives are influenced by their molecular structure. For instance, the concise synthesis of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes bearing methyl and phenyl substituents at the 2 and 5 positions was achieved through a two-step sequence. The instability or volatility of these dienes necessitated their isolation through the formation of stable [RhCl(diene)]2 complexes. These chiral rhodium complexes displayed high activity and enantioselectivity in catalytic reactions . Furthermore, the ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) complex was reported as an efficient catalyst for the regioselective synthesis of vinyl carbamates using carbon dioxide, secondary amines, and alkynes, showcasing the versatility of 2,5-heptanedione derivatives in catalysis .
Scientific Research Applications
Application in Organic Light-Emitting Diodes (OLEDs)
- Scientific Field : Applied Physics
- Summary of the Application : 2,5-Heptanedione is used as an ancillary bidentate ligand in the creation of a novel triplet emitter for second-generation phosphorescent organic light-emitting diodes (PHOLEDs) .
- Methods of Application : The molecule is subjected to optical, electrochemical, thermal, and electroluminescent measurements. The photoluminescence measurements suggest that the molecule emits in the green region of electromagnetic spectra .
- Results or Outcomes : The molecule exhibits good stability up to 300 ℃. The device fabricated with this molecule exhibits green electroluminescence similar to the photoluminescence with a low turn-on voltage of 3 V .
Application in Metal-Organic Chemical Vapor Deposition (MOCVD)
- Scientific Field : Rare Metals
- Summary of the Application : 2,5-Heptanedione is used in the synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper (II) (Cu(TMHD)2), which is used in the MOCVD technique for high-temperature superconductor YBa2Cu3O7-δ (YBCO) preparation .
- Methods of Application : Cu(TMHD)2 is synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution. Its structure is identified by FTIR, 1H NMR, and EI-MS spectroscopy .
- Results or Outcomes : The thermal property and the kinetics of decomposition were systematically investigated by nonisothermal thermogravimetric analysis methods (TGA) at different heating rates in streams of N2 .
Application in Synthesis of α-Aryl-β-diketones
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,5-Heptanedione is used in the synthesis of α-aryl-β-diketones .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in Gas Chromatography
- Scientific Field : Analytical Chemistry
- Summary of the Application : 2,5-Heptanedione is used in gas chromatography .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in Enantiodifferentiating Hydrogenation
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,5-Heptanedione is used in the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary.
- Methods of Application : This involves hydrogenation over a tartaric acid–NaBr–modified Raney nickel catalyst.
- Results or Outcomes : The specific results or outcomes are not detailed in the source.
Application in Neurotoxicity Studies
- Scientific Field : Neurobiology
- Summary of the Application : 2,5-Heptanedione is used in comparative studies of the neurotoxic risks of n-hexane and n-heptane in rats and humans .
- Methods of Application : Inhalation kinetics of n-hexane and n-heptane were compared with urinary excretion of 2,5-hexanedione. The reactivities of 2,5-hexanedione with Nα-acetyl-L-lysine towards the formation of pyrrolyc adducts was studied .
- Results or Outcomes : The study concluded that the neurotoxic potency of n-heptane is significantly lower than that of n-hexane .
Application in Quantitative Prediction of Gas Chromatography Retention Indices
- Scientific Field : Analytical Chemistry
- Summary of the Application : 2,5-Heptanedione is used in the quantitative prediction of gas chromatography retention indices .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
2,5-Heptanedione is considered hazardous. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs are the respiratory system . Personal precautions, protective equipment, and emergency procedures are recommended when handling 2,5-Heptanedione .
Future Directions
Future directions for the study of 2,5-Heptanedione could include further exploration of its synthesis, chemical reactions, and mechanism of action. There is also a need for more detailed analysis of its physical and chemical properties, as well as its safety and hazards .
Relevant papers on 2,5-Heptanedione have been analyzed to provide this comprehensive overview .
properties
IUPAC Name |
heptane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRGPAAXHOTBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073272 | |
Record name | 2,5-Heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Heptanedione | |
CAS RN |
1703-51-1 | |
Record name | 2,5-Heptanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-HEPTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8A88O1MS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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